molecular formula C10H13NO2 B116445 N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde CAS No. 1201-91-8

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

Cat. No. B116445
CAS RN: 1201-91-8
M. Wt: 179.22 g/mol
InChI Key: JOCUIVLSLBBESN-UHFFFAOYSA-N
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Description

“N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde” is an organic compound with a molecular weight of 179.22 . It may be used to synthesize 2,5-bis[4-(methylaminoethanol)benzylidene]cyclopentanone, 4′-[(2-tosyloxyethyl)(methyl)amino]-4-phenyl-3-buten-2-malonitrile (a tosylate precursor), and methanesulfonic acid 2-[(4-formyl-phenyl)-methyl-amino]-ethyl ester .


Molecular Structure Analysis

The linear formula of “N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde” is (HOCH2CH2)(CH3)NC6H4CHO . The InChI key is JOCUIVLSLBBESN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde” has a melting point of 66-70 °C . It’s important to note that the properties can vary based on the purity of the compound.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • New Synthesis Technology : The 4-(N-methyl-N-substituted) aminobenzaldehydes, including N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde, have been synthesized using a new Vilsmeier reaction. This method yields products with high purity (more than 99%) and efficiency (85%~90%). The synthesis involves the reaction of N-methyl-N-substituted aniline with DMF and BTC, using ethyl acetate as a solvent (Tong Guo-tong, 2009).

  • Molecular Docking and Anti-Cancer Potential : N-Heterocyclic chalcone derivatives, synthesized from 4-(aryl)-aminobenzaldehyde and 2-hydroxyacetophenone, showed potential as anti-cancer agents. These derivatives, including compounds similar to N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde, have been evaluated against MCF-7 breast cancer cells (B. Fegade & S. Jadhav, 2022).

  • Synthesis and Non-Aqueous Medium Titrations : The reactions of similar compounds with 3-ethoxy-4-hydroxybenzaldehyde to synthesize new derivatives and their titrations in non-aqueous solvents like isopropyl alcohol and acetonitrile have been studied. This indicates the versatility of such compounds in different chemical reactions (H. Yüksek et al., 2005).

Photographic and Electronic Applications

  • Photographic Performance of Aromatic Hydrazones : Tri-substituted aminobenzaldehyde hydrazones, closely related to N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde, have been studied for their use in hole transport materials (HTM) for double-layer organic photoconductors. This research indicates potential applications in the field of photography and electronics (He Li, 2005).

Polymer Applications

  • Polymer Synthesis and Applications : 4-Aminobenzaldehyde, a compound structurally similar to N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde, has been used to create polymers with significant conductivity and corrosion resistance, indicating potential applications in materials science (Jiang Ri-shan, 2008).

Safety And Hazards

This compound is classified as an eye irritant (category 2), skin irritant (category 2), and may cause respiratory system irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective equipment when handling this compound .

properties

IUPAC Name

4-[2-hydroxyethyl(methyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(6-7-12)10-4-2-9(8-13)3-5-10/h2-5,8,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCUIVLSLBBESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394271
Record name 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

CAS RN

1201-91-8
Record name 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 2 liter three (3) necked flask fitted with a mechanical stirrer, thermometer and condenser is charged with 134 g of 2-(methylamino)ethanol, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquat 336, 750 ml of dimethylsulfoxide and 82.8 g of anhydrous potassium carbonate. The mixture is heated at 95° C. for three (3) days. The product mixture is cooled and poured into 3 liters of ice water. The resultant solid precipitate is filtered, washed with water, and vacuum dried. The crude product is recrystallized from toluene, m.p. 72° C.
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two
Quantity
74.4 g
Type
reactant
Reaction Step Two
Quantity
82.8 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
catalyst
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 2 liter three necked flask fitted with a mechanical stirrer, thermometer and condenser is charged with 134 g of 2-(methylamino)ethanol, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquat 336, 750 ml of dimethylsulfoxide and 82.8 g of anhydrous potassium carbonate. The mixture is heated at 95° C. for three days The product mixture is cooled and poured into 3 liters of ice water. The resultant solid precipitate is filtered, washed with water, and vacuum dried. The crude product is recrystallized from toluene, m.p. 72° C.
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two
Quantity
74.4 g
Type
reactant
Reaction Step Two
Quantity
82.8 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
catalyst
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 2 liter three-necked flask fitted with a mechanical stirrer, therometer and condenser is charged with 134 g of 2-(methylamino)ethanol, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquat 336, 750 ml of dimethylsulfoxide and 82.8 g of anhydrous potassium carbonate. The mixture is heated at 95° C. for three days. The product mixture is cooled and poured into 3 liters of ice water. The resultant solid precipitate is filtered, washed with water, and vacuum dried. The crude product is recrystallized from toluene, m.p. 72° C.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
74.4 g
Type
reactant
Reaction Step One
Quantity
82.8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

Citations

For This Compound
49
Citations
S Janietz, H Kruger, A Wedel… - Organic Light-Emitting …, 2003 - spiedigitallibrary.org
A unusual way is presented to obtain a new class of deep red emitting polymers. Polyurethanes with covalently attached fluorescent dyes were developed. The DCM-dye seems to be a …
Number of citations: 1 www.spiedigitallibrary.org
R Çakmak, E Başaran, S Kaya, S Erkan - Journal of Molecular Structure, 2022 - Elsevier
In this research, two new hydrazone derivatives; namely compound 1 (N'-(4-((2-hydroxyethyl)(methyl)amino) benzylidene)nicotinohydrazide) and compound 2 (N'-(4-((2-hydroxyethyl)(…
Number of citations: 13 www.sciencedirect.com
C Wang, B Easwaramoorthy, R Pichika, D Collins… - 2006 - Soc Nuclear Med
622 Objectives: Imaging agents that target β-amyloid plaques and neurofibrillary tangles are being developed for Alzheimer’s disease (AD). Two agents, 18 F-FDDNP and 11 C-PIB are …
Number of citations: 4 jnm.snmjournals.org
A Barba-Bon, L Calabuig, AM Costero, S Gil… - RSC Advances, 2014 - pubs.rsc.org
Two new off–on BODIPY-based chemosensors that are highly sensitive for trivalent cations in aqueous solutions are described. Compound 2 exhibits selective sensing of Al3+ and Cr3…
Number of citations: 40 pubs.rsc.org
W Ahmad, E Kumolosasi, I Jantan… - Chemical biology & …, 2014 - Wiley Online Library
Arachidonic acid and its metabolites have generated a heightened interest due to their significant role in inflammation. Inhibiting the enzymes involved in arachidonic acid metabolism …
Number of citations: 50 onlinelibrary.wiley.com
S Kim, Q Zheng, GS He, DJ Bharali… - Advanced Functional …, 2006 - Wiley Online Library
This paper reports the design, synthesis, and theoretical modeling of two‐photon properties of a new class of chromophore that exhibits enhanced two‐photon absorption (TPA) and …
Number of citations: 278 onlinelibrary.wiley.com
GR Morais, E Palma, F Marques, L Gano… - Journal of …, 2017 - Wiley Online Library
Here, we describe the synthesis and preliminary biological evaluation of novel N‐unsubstituted and N‐methylated 2‐aryl benzimidazole derivatives that contain fluorinated or …
Number of citations: 16 onlinelibrary.wiley.com
AJ Chung, PS Deore, S Al-Abdul-Wahid… - The Journal of …, 2019 - ACS Publications
Promoting selective interactions between a nucleophile and electrophilic dye in complex environments is a central goal in nucleophilic chemosensor development. Commonly …
Number of citations: 13 pubs.acs.org
SNA Bukhari, Y Tajuddin, VJ Benedict… - Chemical biology & …, 2014 - Wiley Online Library
Inhibitory effects on neutrophils' chemotaxis, phagocytosis and production of reactive oxygen species ( ROS ) are among the important targets in developing anti‐inflammatory agents …
Number of citations: 40 onlinelibrary.wiley.com
JJ Choi, KM Kim, JS Lim, C Lee, DW Kim - Macromolecular Research, 2007 - Springer
Star-shaped, nonlinear optical (NLO) material was synthesized and its optical, thermal, and electro-optic properties were investigated. Three NLO-active dipolar chromophores …
Number of citations: 5 link.springer.com

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